molecular formula C10H20O2 B3056449 methyl 3,5,5-trimethylhexanoate CAS No. 71500-39-5

methyl 3,5,5-trimethylhexanoate

Cat. No.: B3056449
CAS No.: 71500-39-5
M. Wt: 172.26 g/mol
InChI Key: DCPCIGBOUDWJEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Branched-Chain Carboxylic Acids and Their Ester Derivatives

Carboxylic acids are organic compounds containing a carboxyl group (-COOH). wikipedia.org Branched-chain carboxylic acids feature a non-linear carbon skeleton. researchgate.netyoutube.com These acids, and their corresponding ester derivatives, are significant in various natural and industrial contexts. For instance, branched-chain volatiles, including esters, are key contributors to the aroma profiles of many fruits. nih.gov

The branching in the carbon chain affects properties such as melting point and solubility. researchgate.net For example, isostearic acid, a branched-chain acid, has a significantly lower melting point than its straight-chain isomer, stearic acid. researchgate.net This alteration of physical properties is a key reason for their use in various applications.

The esterification of a branched-chain carboxylic acid with an alcohol results in a branched-chain ester. google.com This process involves the reaction of the carboxyl group of the acid with the hydroxyl group of the alcohol, forming an ester linkage (-COO-) and a molecule of water. ebsco.com

Historical Context of 3,5,5-Trimethylhexanoate Research

The parent acid, 3,5,5-trimethylhexanoic acid, has its origins in the petrochemical industry, with its initial commercial synthesis dating back to the mid-20th century. It was first produced as a byproduct of dimerization processes used in the manufacturing of other fatty acids. Over time, its utility as a plasticizer, solvent, and lubricant led to increased demand and the development of more advanced catalytic production methods.

Research in the late 20th century also began to explore the environmental and health aspects of 3,5,5-trimethylhexanoic acid, driving the search for safer and more sustainable alternatives to traditional plasticizers. Today, it is a crucial component in the production of high-performance materials. The synthesis and properties of its various ester derivatives, including methyl 3,5,5-trimethylhexanoate, have been a subject of ongoing research for applications in diverse fields.

Structural Characteristics of this compound within the Ester Class

This compound is the methyl ester of 3,5,5-trimethylhexanoic acid. Its chemical formula is C10H20O2. nih.govuni.lu The structure consists of a hexanoate (B1226103) backbone with three methyl groups attached at positions 3, 5, and 5. The ester functional group is formed by the replacement of the acidic hydrogen of the carboxylic acid with a methyl group.

The highly branched structure of this compound, specifically the "neo-structure" resulting from the 3,5,5-trimethyl substitution, gives it unique physicochemical properties. These include increased hydrophobicity and thermal stability when compared to linear esters. These structural features are pivotal in determining its applications and behavior in various chemical processes.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound and its parent acid.

PropertyThis compound3,5,5-Trimethylhexanoic Acid
Molecular Formula C10H20O2 nih.govuni.luC9H18O2 nist.gov
Molecular Weight 172.26 g/mol 158.24 g/mol
Appearance Colorless to pale yellow liquid Clear, colorless liquid
Boiling Point Not specified253.4 °C at 760 mmHg
Flash Point Not specified129.7 °C
Density Not specified0.919 g/cm3
Solubility High solubility in organic solvents like ethanol (B145695) and ether Soluble in organic solvents; sparingly soluble in water
CAS Number 71500-39-5 3302-10-1 nist.gov

Synthesis

A common method for synthesizing this compound is through the acid-catalyzed esterification of 3,5,5-trimethylhexanoic acid with methanol (B129727). In a typical procedure, the acid and an excess of methanol are refluxed in the presence of a catalyst, such as acetyl chloride. The excess reagents are then removed, yielding the final ester product.

Research Findings

Research has shown that the branched structure of 3,5,5-trimethylhexanoate esters confers enhanced hydrolytic stability and improved adhesion to low-energy surfaces in polymer applications. For example, vinyl 3,5,5-trimethylhexanoate is copolymerized with vinyl acetate (B1210297) to produce resins with these desirable properties. Furthermore, the tert-butyl peroxy derivative of 3,5,5-trimethylhexanoic acid is utilized as a polymerization initiator in the manufacturing of acrylic resins due to its suitable half-life at high temperatures.

The esterification of 3,5,5-trimethylhexanoic acid with other alcohols, such as 1,4-cyclohexanedimethanol, has been studied to produce esters with specific properties for use as traction fluids. These studies involve detailed reaction monitoring and characterization of the final products to ensure high purity and desired performance characteristics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3,5,5-trimethylhexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-8(6-9(11)12-5)7-10(2,3)4/h8H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPCIGBOUDWJEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)CC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801303738
Record name Methyl 3,5,5-trimethylhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801303738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71500-39-5
Record name Methyl 3,5,5-trimethylhexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71500-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexanoic acid, 3,5,5-trimethyl-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071500395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3,5,5-trimethylhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801303738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3,5,5-trimethylhexanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.234.406
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides profound insight into the molecular structure by mapping the chemical environments of protons (¹H) and carbon atoms (¹³C).

The ¹H NMR spectrum of methyl 3,5,5-trimethylhexanoate displays distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The chemical shifts (δ), multiplicities, and integration values of these signals are key to assigning them to specific protons within the structure.

A representative analysis of the ¹H NMR spectrum reveals the following characteristic peaks:

A sharp singlet corresponding to the three protons of the methoxy (B1213986) group (-OCH₃) typically appears downfield.

The protons on the carbon adjacent to the carbonyl group (C2) present as a multiplet.

The proton on the chiral center (C3) also shows as a multiplet due to coupling with neighboring protons.

The diastereotopic protons on C4 would likely appear as complex multiplets.

A prominent singlet is observed for the nine equivalent protons of the tert-butyl group at C5.

The methyl group at C3 gives rise to a doublet.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
-C(CH₃)₃ (C5)~0.90Singlet9H
-CH(CH₃)- (C3)~0.95Doublet3H
-CH₂- (C4)~1.1-1.3Multiplet2H
-CH- (C3)~1.8-2.0Multiplet1H
-CH₂- (C2)~2.2-2.4Multiplet2H
-OCH₃~3.67Singlet3H

Note: Predicted values are based on standard chemical shift tables and may vary depending on the solvent and experimental conditions.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule.

Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the carbon's local electronic environment. For instance, the carbonyl carbon of the ester group appears significantly downfield, while the aliphatic carbons of the trimethylhexane chain are found upfield.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
C=O (C1)~173
-OCH₃~51
-CH₂- (C4)~48-50
-CH₂- (C2)~42-44
-C(CH₃)₃ (C5)~31
-CH- (C3)~29-31
-C(CH₃)₃ (C5)~29
-CH(CH₃)- (C3)~19-21

Note: Predicted values are based on standard chemical shift databases and may be influenced by experimental parameters.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are employed. emerypharma.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY spectra would show correlations between the protons on C2 and C3, and between the protons on C3 and C4, confirming the sequence of these methylene (B1212753) and methine groups.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹J-coupling). analyzetest.com This technique is crucial for definitively assigning the ¹³C signals based on their attached, and often more easily assigned, protons. For example, the proton signal of the methoxy group will show a cross-peak with the methoxy carbon signal. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range couplings between protons and carbons (typically ²J and ³J). sdsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the entire carbon framework. emerypharma.com For instance, the protons of the methoxy group would show an HMBC correlation to the carbonyl carbon (C1), and the protons of the tert-butyl group would show correlations to both C4 and C5. youtube.com

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Spectral Analysis

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov In a typical GC-MS analysis of this compound, the sample is first vaporized and passed through a GC column, which separates it from any impurities. The separated compound then enters the mass spectrometer.

The electron ionization (EI) mass spectrum of this compound provides a unique fragmentation pattern that serves as a molecular fingerprint. Key features of the mass spectrum include:

Molecular Ion Peak ([M]⁺) : The peak corresponding to the intact molecule, which for C₁₀H₂₀O₂ has a mass-to-charge ratio (m/z) of 172.15.

Base Peak : The most intense peak in the spectrum, which for this compound is often observed at m/z 74. This peak corresponds to the McLafferty rearrangement, a characteristic fragmentation of methyl esters.

Other Significant Fragments : Other notable fragments include peaks at m/z 57 (loss of the tert-butyl group), 83, and 115, which provide further corroboration of the structure.

Table 3: Key Fragments in the Mass Spectrum of this compound

m/zRelative Intensity (%)Proposed Fragment Ion
5779.1[C₄H₉]⁺
7499.99[C₃H₆O₂]⁺ (Base Peak)
8352.4[C₆H₁₁]⁺
11510.8[C₇H₁₁O]⁺
14110.1[M - OCH₃]⁺
1578.8[M - CH₃]⁺
172Low or absent[M]⁺

Data sourced from MassBank database.

Fragmentation Pathways and Structural Information from Mass Spectra

Mass spectrometry provides significant insight into the structure of this compound by analyzing its fragmentation pattern upon ionization. In electron ionization (EI) mass spectrometry, the molecular ion peak ([M]⁺) for this compound (C10H20O2) is expected at a mass-to-charge ratio (m/z) of 172.27. While the molecular ion peak may be of low intensity, the fragmentation pattern is rich with information. libretexts.org

A primary fragmentation pathway for esters is the cleavage of the bond alpha to the carbonyl group, leading to the loss of the alkoxy group. For this compound, this involves the loss of the methoxy radical (•OCH₃), resulting in a prominent acylium ion at m/z 141.

Another characteristic fragmentation is the McLafferty rearrangement, common in esters with a sufficiently long alkyl chain containing a γ-hydrogen. This rearrangement involves the transfer of a hydrogen atom to the carbonyl oxygen, followed by the cleavage of the β-bond, leading to the elimination of a neutral alkene.

The branched alkyl chain also undergoes significant fragmentation. Cleavage of the C-C bonds can lead to the loss of various alkyl fragments. A particularly notable fragmentation is the loss of a tert-butyl radical (•C(CH₃)₃) from the C5 position, which is a stable carbocation, leading to a significant peak at m/z 115 (M - 57). The fragmentation pattern may also show clusters of peaks separated by 14 mass units, corresponding to the sequential loss of CH₂ groups. libretexts.org

The MassBank database holds a mass spectrum record for this compound (Accession: MSBNK-Fac_Eng_Univ_Tokyo-JP010887) which can be used for detailed analysis.

Table 1: Prominent Peaks in the Mass Spectrum of this compound

m/zProposed Fragment IonFragmentation Pathway
172[C₁₀H₂₀O₂]⁺Molecular Ion
141[C₉H₁₇O]⁺Loss of •OCH₃
115[C₆H₁₁O₂]⁺Loss of •C(CH₃)₃ (tert-butyl)
88[C₄H₈O₂]⁺McLafferty Rearrangement
57[C₄H₉]⁺tert-butyl cation

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of the molecule's bonds. lmu.edunih.gov

Vibrational Analysis and Functional Group Identification

The IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its ester functional group and its aliphatic structure. lmu.edunih.gov

The most prominent feature in the IR spectrum of an aliphatic ester is the strong carbonyl (C=O) stretching vibration, which typically appears in the range of 1750-1735 cm⁻¹. orgchemboulder.com This intense absorption is a definitive indicator of the ester group.

Additionally, the spectrum will show two distinct C-O stretching vibrations characteristic of esters. These bands, found in the 1300-1000 cm⁻¹ region, correspond to the C-C-O stretch and the O-C-C stretch of the ester linkage. orgchemboulder.comspectroscopyonline.com

The aliphatic nature of the molecule is confirmed by the presence of C-H stretching and bending vibrations. The C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups are observed in the region of 2960-2850 cm⁻¹. The presence of the tert-butyl group is indicated by characteristic bending vibrations.

Table 2: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2960-2850C-H StretchAlkane (CH₃, CH₂)
1750-1735C=O StretchAliphatic Ester
1470-1450C-H BendCH₂/CH₃
1300-1000C-O StretchEster

Chromatographic Methodologies

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from various matrices. High-performance liquid chromatography (HPLC) is particularly well-suited for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development

Developing an HPLC method for this compound involves a systematic approach to optimize separation and detection. Key steps include selecting the appropriate chromatographic mode, stationary phase (column), and mobile phase composition. actascientific.com Given the nonpolar nature of the compound, reverse-phase HPLC is the most suitable technique. nih.govtandfonline.com

The development process focuses on achieving adequate resolution, peak shape, and analysis time. This is accomplished by adjusting parameters such as the mobile phase gradient, flow rate, and column temperature. For UV detection, the wavelength is selected based on the absorbance characteristics of the analyte, though saturated esters like this one have poor UV absorbance, often requiring detection at low wavelengths (e.g., ~205 nm) or the use of alternative detectors like evaporative light scattering (ELSD) or mass spectrometry. tandfonline.com

Reverse-Phase HPLC (RP-HPLC) for Separation and Quantification

In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. For this compound, a C18 (octadecylsilyl) column is a common choice, providing excellent retention and separation of nonpolar compounds. nih.govresearchgate.net

The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). An isocratic elution with a constant mobile phase composition or a gradient elution where the solvent strength is increased over time can be employed. For separating fatty acid methyl esters, acetonitrile-water mixtures are commonly used. nih.gov A typical starting point would be a mobile phase of acetonitrile and water, with the proportion of acetonitrile adjusted to achieve the desired retention time.

Method Validation Parameters (e.g., specificity, precision, linearity, LOD, LOQ, robustness)

Once an HPLC method is developed, it must be validated to ensure it is suitable for its intended purpose, following guidelines from the International Council for Harmonisation (ICH). researchgate.netslideshare.netgmp-compliance.orgeuropa.eu

Table 3: HPLC Method Validation Parameters according to ICH Guidelines

ParameterDescriptionPurpose
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.netTo ensure the method is selective for the analyte of interest.
Precision The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day). actascientific.comTo demonstrate the method's reproducibility and consistency.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. researchgate.netTo establish a working range where the response is proportional to concentration.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.To determine the sensitivity of the method.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.netTo define the lower limit of the method for accurate quantification.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). actascientific.comTo ensure the method is reliable during normal use.

Gas Chromatography (GC) for Volatile Components Analysis

Gas chromatography (GC) is a cornerstone analytical technique for the separation and analysis of volatile and semi-volatile compounds, such as this compound. This method is predicated on the partitioning of analytes between a stationary phase, contained within a column, and a mobile gaseous phase. The differential affinities of compounds for the stationary phase lead to their separation, allowing for qualitative and quantitative analysis. For esters like this compound, GC offers high resolution and sensitivity, making it an indispensable tool in various fields, including flavor and fragrance analysis, environmental monitoring, and quality control in chemical manufacturing.

The analysis of fatty acid methyl esters (FAMEs), a class of compounds to which this compound belongs, is a well-established application of gas chromatography. sigmaaldrich.com The branched structure of this compound influences its retention behavior compared to its linear isomers. Generally, branched-chain FAMEs have shorter retention times than their straight-chain counterparts of the same carbon number. The elution order and retention time are critical parameters for the identification of compounds in a mixture.

The selection of the GC column is a critical step in developing a robust analytical method. The choice is primarily dictated by the polarity of the analyte. For the analysis of FAMEs, polar stationary phases are often employed to achieve adequate separation. sigmaaldrich.comsigmaaldrich.com Common stationary phases include polyethylene (B3416737) glycol (e.g., Carbowax type) and cyanopropyl polysiloxane phases. sigmaaldrich.comfujifilm.com These polar phases interact with the ester group of the FAMEs, leading to effective separation based on factors such as chain length, degree of unsaturation, and branching.

When coupled with a mass spectrometer (MS), GC becomes a powerful tool for both separation and identification. Gas chromatography-mass spectrometry (GC-MS) provides not only the retention time of a compound but also its mass spectrum, which serves as a molecular fingerprint, enabling confident structural elucidation. nih.gov The electron ionization (EI) mass spectrum of branched-chain FAMEs can provide characteristic fragmentation patterns that aid in identifying the branching points. nih.gov

While specific research articles detailing the comprehensive GC analysis of pure this compound are not abundant in publicly available literature, the analytical principles for branched-chain FAMEs are well-documented. The retention of FAMEs is influenced by their volatility and polarity. The boiling point of this compound is a key factor; however, the branching at the 3 and 5 positions reduces the van der Waals forces between molecules compared to a linear C10 methyl ester, leading to a likely earlier elution time.

The choice of instrumental parameters is crucial for achieving optimal separation. A typical GC analysis of FAMEs involves a temperature-programmed oven to elute a wide range of compounds with different boiling points in a reasonable time. The injector temperature is set high enough to ensure rapid volatilization of the sample without causing thermal degradation. Similarly, the detector temperature is maintained at a high level to prevent condensation of the analytes.

The following interactive data table summarizes the typical gas chromatographic conditions that can be inferred for the analysis of this compound based on established methods for similar branched-chain fatty acid methyl esters.

Table 1: Inferred Gas Chromatography (GC) Parameters for the Analysis of this compound

ParameterValueRationale and References
Column
Stationary PhasePolar; e.g., Polyethylene Glycol (WAX) or Cyanopropyl PolysiloxanePolar columns are standard for FAME analysis to achieve separation based on polarity differences. sigmaaldrich.comsigmaaldrich.comfujifilm.comresearchgate.net
Dimensions30 m x 0.25 mm I.D., 0.25 µm film thicknessA standard dimension offering a good balance between efficiency and sample capacity. sigmaaldrich.com
Temperatures
Injector250 °CEnsures rapid and complete vaporization of the analyte. nih.gov
Detector (FID/MS)250 - 300 °CPrevents condensation of the eluting compounds.
Oven ProgramInitial temp: 50-100°C, hold for 1-2 min, ramp at 5-10°C/min to 230-250°C, hold for 5-10 minA temperature ramp is necessary to elute a range of compounds with varying volatilities. nih.gov
Carrier Gas
TypeHelium or HydrogenInert gases commonly used as the mobile phase in GC. customs.go.jp
Flow Rate1-2 mL/minA typical flow rate for a 0.25 mm I.D. column.
Injection
ModeSplit/SplitlessSplit mode is used for concentrated samples, while splitless is for trace analysis.
Volume1 µLA standard injection volume.
Detector
TypeFlame Ionization Detector (FID) or Mass Spectrometer (MS)FID is a common universal detector, while MS provides structural information. nih.gov

Compound Index

Chemical Stability and Decomposition Kinetics

Thermal Stability and Decomposition Pathways

Comprehensive studies detailing the thermal decomposition pathways and kinetics for methyl 3,5,5-trimethylhexanoate are not readily found in the public domain. While it is a general characteristic of esters to decompose at elevated temperatures, the specific mechanisms and energy requirements for this particular compound have not been extensively published.

Investigation of Exothermic Decomposition Reactions

There is a notable lack of specific research into the exothermic decomposition reactions of this compound. In contrast, a structurally related derivative, tert-butyl peroxy-3,5,5-trimethylhexanoate (TBPTMH), has been studied in detail. For TBPTMH, differential scanning calorimetry (DSC) reveals a single, distinct exothermic peak, indicating a one-step decomposition process. nih.gov The heat of decomposition (ΔH) for pure TBPTMH has been measured to be approximately 687.42 J/g. nih.gov However, it is crucial to note that this data pertains to the peroxy derivative and cannot be directly attributed to this compound itself, as the peroxide group is the primary driver of its thermal instability.

Determination of Activation Energies through Calorimetric Methods (e.g., DSC, Adiabatic Calorimetry)

Specific activation energies for the thermal decomposition of this compound, determined through calorimetric methods such as DSC or adiabatic calorimetry, are not available in published literature. For the related compound, TBPTMH, the activation energy (Ea) for its thermal decomposition has been calculated to be 132.49 kJ/mol. nih.gov This value provides a reference for the energy barrier to decomposition for a molecule with a similar carbon backbone but a much more labile peroxy functional group. Without dedicated experimental work, the activation energy for the simpler methyl ester remains unknown.

Hydrolytic Stability under Varying pH Conditions

This compound can undergo hydrolysis, breaking down into 3,5,5-trimethylhexanoic acid and methanol (B129727) in the presence of an acid or a base. The rate of this hydrolysis is dependent on pH. Generally, for esters, hydrolysis is catalyzed by both hydroxide (B78521) ions (base-catalyzed) and hydronium ions (acid-catalyzed), with the rate being slowest in the neutral pH range. Studies on other methyl esters, such as substituted methyl benzoates, have shown that hydrolysis is predominantly catalyzed by hydroxide ions in the pH range of 5-10. oieau.fr However, specific kinetic data, such as hydrolysis rate constants or half-lives for this compound under varying pH conditions, have not been experimentally determined and reported in the literature. Its enhanced hydrophobicity due to the branched structure may lead to slower hydrolysis rates compared to linear esters.

Photochemical Degradation Mechanisms

There is no specific information available in the scientific literature regarding the photochemical degradation mechanisms of this compound. The study of how light affects the stability and breakdown of a compound is essential for understanding its environmental persistence and potential applications in light-exposed environments. Without experimental data, any discussion of its photochemical behavior would be purely speculative.

Influence of Catalytic Agents on Stability and Decomposition

The influence of catalytic agents on the stability and decomposition of this compound is not documented in available research. For the related peroxy derivative, TBPTMH, the presence of acidic (H₂SO₄) and alkaline (NaOH) catalysts has been shown to significantly lower its decomposition temperature and activation energy. nih.gov Specifically, the activation energy of TBPTMH was reduced from 132.49 kJ/mol to 116.36 kJ/mol in the presence of H₂SO₄ and to 118.24 kJ/mol with NaOH. nih.gov This demonstrates that catalysts can substantially increase the thermal hazard of the peroxy compound. It is plausible that similar catalytic effects would be observed for the hydrolysis of this compound, as ester hydrolysis is well-known to be catalyzed by acids and bases. However, without direct experimental evidence, the specific catalytic effects on its thermal or other decomposition pathways remain unconfirmed.

Environmental Fate and Biogeochemical Transformations

Hydrolysis in Aquatic Environments

Hydrolysis is a primary abiotic degradation pathway for esters in aquatic environments, wherein the compound reacts with water, cleaving the ester bond to form an alcohol and a carboxylic acid. In the case of methyl 3,5,5-trimethylhexanoate, hydrolysis would yield methanol (B129727) and 3,5,5-trimethylhexanoic acid.

For structurally similar aliphatic and aromatic carboxylate esters, half-lives at 25°C and pH 7 can range from days to several years. epa.gov For instance, the half-life of methyl acetate (B1210297) at these conditions is approximately 1.7 years. epa.gov Given the steric hindrance from the branched trimethylhexyl group in this compound, its neutral hydrolysis rate is expected to be relatively slow. However, under environmentally relevant alkaline conditions, the rate of hydrolysis would likely be enhanced.

Table 1: Predicted Hydrolysis Products of this compound

ReactantProducts
This compoundMethanol
3,5,5-Trimethylhexanoic Acid

Biodegradation Pathways and Rates

Biodegradation is a key process for the removal of organic compounds from the environment, mediated by microorganisms.

Specific studies on the aerobic and anaerobic biodegradation of this compound are scarce. However, based on its chemical structure as a methyl ester of a branched-chain carboxylic acid, certain predictions can be made. Esters are generally susceptible to biodegradation. The initial step in the biodegradation of esters is typically enzymatic hydrolysis by esterases, which are common in a wide range of microorganisms. This process mirrors chemical hydrolysis, yielding methanol and 3,5,5-trimethylhexanoic acid.

Under aerobic conditions , both resulting products, methanol and 3,5,5-trimethylhexanoic acid, are expected to be further biodegraded. Methanol is a simple alcohol that is readily utilized as a carbon source by many microorganisms. The branched-chain carboxylic acid would likely undergo β-oxidation, a common metabolic pathway for fatty acids, although the branching may slow down the degradation rate compared to linear analogs.

Under anaerobic conditions , the degradation pathway would be different. Methanol can be converted to methane (B114726) and carbon dioxide by methanogenic archaea. The anaerobic degradation of 3,5,5-trimethylhexanoic acid is more complex and likely to proceed at a slower rate than aerobic degradation.

While no studies have identified specific microbial communities responsible for the degradation of this compound, it is known that a diverse range of bacteria and fungi possess the esterase enzymes necessary for the initial hydrolysis step. For example, species of Pseudomonas, which are ubiquitous in soil and water, are well-known for their ability to degrade a wide variety of organic compounds, including those with complex structures. researchgate.netmdpi.comresearchgate.net It is plausible that similar microorganisms would be involved in the breakdown of this compound in the environment.

There is no specific information available regarding the fate of this compound in wastewater treatment systems. However, based on its properties, it is expected to be partially removed through a combination of biodegradation and sorption to sludge. The initial hydrolysis to methanol and 3,5,5-trimethylhexanoic acid would be a key step. While methanol is readily biodegradable in wastewater treatment plants, the fate of the branched-chain carboxylic acid is less certain and would depend on the operational conditions of the plant and the microbial communities present.

Bioaccumulation Potential in Organisms

Bioaccumulation refers to the accumulation of a chemical in an organism at a concentration higher than that in the surrounding environment. The potential for a compound to bioaccumulate is often estimated using its octanol-water partition coefficient (Kow), typically expressed as its logarithm (log Kow or log P). A higher log P value generally indicates a greater potential for bioaccumulation in the fatty tissues of organisms.

The predicted XlogP for this compound is 3.6. uni.lu This value suggests a moderate potential for bioaccumulation. Compounds with a log P in this range may accumulate in aquatic organisms. However, the potential for bioaccumulation is also influenced by the organism's ability to metabolize the substance. As this compound is an ester, it is likely to be metabolized (hydrolyzed) by esterases present in many organisms, which would limit its bioaccumulation potential by facilitating its excretion.

Table 2: Predicted Bioaccumulation and Physicochemical Properties of this compound

PropertyPredicted ValueReference
Molecular FormulaC10H20O2 uni.lu
Molecular Weight172.27 g/mol sigmaaldrich.com
XlogP3.6 uni.lu

Environmental Partitioning (Air, Water, Soil, Sediment)

Environmental partitioning describes how a chemical distributes itself among different environmental compartments such as air, water, soil, and sediment. This distribution is governed by the chemical's physicochemical properties, including its volatility, water solubility, and hydrophobicity.

Air: With a relatively low molecular weight and being a liquid at room temperature, this compound has a certain degree of volatility. This suggests that it may partition to the atmosphere from surface waters or moist soils.

Water: Its hydrophobicity, as indicated by the predicted XlogP of 3.6, suggests that its solubility in water is limited. uni.lu

Soil and Sediment: Due to its hydrophobicity, this compound is expected to adsorb to organic matter in soil and sediment. This partitioning behavior would reduce its concentration in the water column and its bioavailability to some aquatic organisms, while potentially increasing its exposure to soil-dwelling and benthic organisms.

Sorption to Soil and Sediment

The tendency of an organic compound to adsorb to soil and sediment is a critical factor in determining its mobility and bioavailability in the environment. This property is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A high Koc value indicates a strong affinity for soil and sediment, leading to lower mobility, whereas a low Koc value suggests the compound is more likely to remain in the water phase and be more mobile.

Table 1: Estimated Physicochemical Properties and Sorption Coefficient for this compound

Parameter Estimated Value Method/Source Implication
Log Kow (Octanol-Water Partition Coefficient) ~3.9 - 4.5 Estimation based on structure High hydrophobicity
Water Solubility Low Inferred from Log Kow Limited distribution in aqueous phase

| Log Koc (Soil Organic Carbon-Water Partitioning Coefficient) | ~3.1 - 3.7 | Estimated from Log Kow using regression equations epa.gov | Moderate to high sorption to soil and sediment; low mobility in soil |

Disclaimer: The values presented in this table are estimates based on the chemical structure and established quantitative structure-activity relationship (QSAR) models. Experimental verification is required for definitive values.

Volatilization from Water Surfaces

Volatilization is a key process that governs the transfer of a chemical from a water body to the atmosphere. This process is dependent on the compound's Henry's Law constant (H), which relates the partial pressure of the compound in the air to its concentration in the water at equilibrium. copernicus.org A higher Henry's Law constant indicates a greater tendency for the compound to volatilize.

Direct experimental data for the Henry's Law constant of this compound is scarce. The constant can be estimated from the ratio of its vapor pressure to its water solubility. epa.gov Given its expected low water solubility and likely moderate vapor pressure (as a C10 ester), this compound is predicted to have a moderate to high Henry's Law constant, suggesting that volatilization from water surfaces could be a significant environmental fate process.

Table 2: Estimated Volatilization Potential of this compound

Parameter Estimated Value/Range Method/Source Implication
Vapor Pressure Moderate Estimation based on structure Contributes to volatilization potential
Water Solubility Low Inferred from Log Kow Enhances partitioning into the gas phase

| Henry's Law Constant (H) | Moderate to High (e.g., 10⁻³ to 10⁻¹ atm·m³/mol) | Estimated from vapor pressure and water solubility epa.gov | Volatilization from water is a likely and potentially rapid process |

Disclaimer: The values presented in this table are estimates. The actual rate of volatilization will also depend on environmental conditions such as water temperature, turbulence, and air flow.

Metabolic Transformations of Related Branched-Chain Carboxylic Acids in Biological Systems

Upon entering a biological system, esters like this compound are likely to undergo hydrolysis by esterase enzymes, yielding the corresponding alcohol (3,5,5-trimethylhexanol) and the carboxylic acid, 3,5,5-trimethylhexanoic acid . nih.govchemicalbook.com The subsequent metabolic fate is then largely determined by the pathways available for this branched-chain carboxylic acid. The presence of a methyl group on the beta-carbon (C3) presents a steric hindrance that blocks direct entry into the primary fatty acid degradation pathway, beta-oxidation. Therefore, alternative metabolic routes are employed.

Alpha-Oxidation and Beta-Oxidation Pathways

Alpha-Oxidation (α-Oxidation)

For branched-chain fatty acids with a methyl group at the β-position, such as 3,5,5-trimethylhexanoic acid, α-oxidation is a crucial initial metabolic step. wikipedia.org This process occurs primarily in the peroxisomes and involves the removal of a single carbon atom from the carboxyl end of the molecule. wikipedia.orgmicrobenotes.com

The key steps of α-oxidation are:

Activation: The carboxylic acid is first activated to its coenzyme A (CoA) thioester, forming 3,5,5-trimethylhexanoyl-CoA.

Hydroxylation: A hydroxyl group is introduced at the α-carbon (C2) by a dioxygenase enzyme.

Cleavage: The resulting 2-hydroxyacyl-CoA is then cleaved, releasing the original carboxyl carbon as formyl-CoA (which is further metabolized to CO₂) and an aldehyde that is one carbon shorter. wikipedia.org

The product of α-oxidation of 3,5,5-trimethylhexanoic acid would be 2,4,4-trimethypentanal, which is then oxidized to 2,4,4-trimethylpentanoic acid .

Beta-Oxidation (β-Oxidation)

Standard β-oxidation is the major pathway for the catabolism of straight-chain fatty acids, occurring within the mitochondria and systematically shortening the fatty acid chain by two-carbon units to produce acetyl-CoA. wikipedia.orgnih.govlibretexts.org However, the β-methyl group in 3,5,5-trimethylhexanoic acid directly blocks the action of the enzymes required for the third step of β-oxidation (oxidation of the 3-hydroxyacyl-CoA).

Once α-oxidation has occurred, removing the steric hindrance at the β-position, the resulting shorter-chain carboxylic acid (e.g., 2,4,4-trimethylpentanoic acid) can potentially undergo β-oxidation. wikipedia.org The presence of further branching may still require specialized enzymatic handling. The cycles of β-oxidation would proceed, cleaving two-carbon units until the molecule is fully metabolized, yielding products like acetyl-CoA and propionyl-CoA that can enter central metabolic cycles like the citric acid cycle. mdpi.com

Omega-Hydroxylation and Conjugation Reactions (e.g., Glucuronidation)

Omega-Hydroxylation (ω-Hydroxylation)

Omega-hydroxylation is another oxidative pathway that serves as an alternative to β-oxidation, particularly for medium-chain fatty acids or when β-oxidation is impaired. nist.gov This pathway is localized in the smooth endoplasmic reticulum of liver and kidney cells. researchgate.net It involves the oxidation of the terminal methyl group (the ω-carbon), which is the carbon atom furthest from the carboxyl group. nist.gov

The process consists of three main steps:

Hydroxylation: A hydroxyl group is introduced at the ω-carbon by a cytochrome P450 monooxygenase (from the CYP4A and CYP4F families). nvkc.nlnih.gov

Oxidation to Aldehyde: The newly formed hydroxyl group is oxidized to an aldehyde by alcohol dehydrogenase. researchgate.net

Oxidation to Carboxylic Acid: The aldehyde is further oxidized to a carboxylic acid by aldehyde dehydrogenase, resulting in a dicarboxylic acid. researchgate.net

This dicarboxylic acid can then be shortened from either end via the β-oxidation pathway.

Conjugation Reactions (e.g., Glucuronidation)

Conjugation reactions represent a major Phase II metabolic pathway for detoxifying and increasing the water solubility of xenobiotics and their metabolites, thereby facilitating their excretion. For compounds containing a carboxylic acid group, such as 3,5,5-trimethylhexanoic acid, glucuronidation is a significant conjugation pathway. youtube.com

In this reaction, a molecule of glucuronic acid (derived from glucose) is transferred from an activated donor, UDP-glucuronic acid (UDPGA), to the carboxylic acid moiety. This is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which are primarily located in the liver. The resulting product is an acyl glucuronide, which is significantly more water-soluble and readily excreted in urine or bile.

Application Oriented Chemical Research on Methyl 3,5,5 Trimethylhexanoate and Its Derivatives

Role in Polymer Science and Materials Chemistry

The unique branched structure of methyl 3,5,5-trimethylhexanoate and its derivatives lends itself to important functions within polymer and materials science. This branching influences physical properties such as viscosity, pour point, and compatibility with polymer matrices.

Esters are widely used as plasticizers to increase the flexibility and durability of materials like polyvinyl chloride (PVC). While specific research on this compound as a primary plasticizer is not extensively documented, its parent acid, 3,5,5-trimethylhexanoic acid, is used to produce esters for this purpose. The branched nature of the alkyl chain in this compound is expected to impart good low-temperature flexibility and compatibility with various polymers. The effectiveness of an ester as a plasticizer is often related to its molecular weight, structure, and polarity.

Table 1: General Properties of Ester Plasticizers

Property Influence of Chemical Structure Expected Contribution of this compound
Efficiency Lower molecular weight esters are typically more efficient. Moderate efficiency due to its C10 structure.
Low-Temperature Flexibility Branching in the alcohol or acid moiety improves low-temperature performance. High degree of branching is expected to provide good flexibility at low temperatures.
Volatility Higher molecular weight and lower vapor pressure reduce volatility. As a C10 ester, it would have moderate volatility compared to shorter-chain esters.

| Compatibility | Polarity and structure of the ester must match the polymer. | The ester group provides polarity, while the branched alkyl chain influences compatibility. |

In the realm of resins and coatings, derivatives of 3,5,5-trimethylhexanoic acid are utilized as monomers in the synthesis of alkyd resins for applications like stoving enamels and two-component paints. These components can enhance the durability, flexibility, and weather resistance of the final coating. Polymers of methyl oxirane with mono(3,5,5-trimethylhexyl) ether have been identified for use as wetting agents, dispersing agents, and defoaming agents in waterborne coatings, inks, and adhesives. compliancecosmos.org This suggests that the 3,5,5-trimethylhexyl moiety, central to the structure of this compound, is valuable for achieving specific performance characteristics in coating formulations.

Advanced Lubricant Formulations

Synthetic esters are a significant class of Group V base oils in the lubricant industry, prized for their tunable properties that can be engineered for high-performance applications. machinerylubrication.com

The performance of a synthetic ester lubricant is intrinsically linked to its molecular structure. machinerylubrication.com Key properties such as viscosity, lubricity, thermal stability, and low-temperature fluidity are determined by the choice of the acid and alcohol used in synthesis. machinerylubrication.comyoutube.com

For a molecule like this compound, the highly branched structure of the hexanoate (B1226103) chain is a critical feature. This branching disrupts the ability of the molecules to pack closely, which generally leads to a lower pour point and good low-temperature performance, a desirable trait for lubricants operating in cold environments. researchgate.netresearchgate.net However, extensive branching can also lead to an increase in viscosity. machinerylubrication.comyoutube.com

The ester group itself is polar, which contributes to good lubricity by allowing the molecule to adhere to metal surfaces. machinerylubrication.comresearchgate.net However, this polarity can be shielded by the surrounding carbon chains, affecting its surface activity. machinerylubrication.com The oxidative stability of esters is also influenced by their structure; branched acids can improve oxidative stability. youtube.com

Table 2: Structure-Performance Characteristics of Branched-Chain Esters in Lubricants

Lubricant Property Influence of Branched Structure (e.g., 3,5,5-trimethylhexanoate)
Viscosity Index (VI) Branching can lead to a good trade-off between VI and pour point. researchgate.net
Low-Temperature Fluidity The introduction of branched chains improves low-temperature flow performance. researchgate.net
Oxidative Stability Branching in the acid component can enhance resistance to oxidation. youtube.com
Lubricity The polar ester group provides lubricity, while the alkyl chain structure modulates surface interaction. machinerylubrication.com

| Volatility | Generally lower than mineral oils of similar viscosity, leading to higher flash points. machinerylubrication.com |

Development of Specialty Chemical Intermediates

This compound serves as a valuable chemical intermediate in the synthesis of more complex molecules. Its parent acid, 3,5,5-trimethylhexanoic acid, is a crucial intermediate for producing polyol ester-based synthetic lubricants, which are essential in demanding applications like refrigeration and aviation due to their thermal stability and low volatility.

Furthermore, derivatives such as 3,5,5-trimethylhexyl 3,5,5-trimethylhexanoate have been used in the synthesis of organogelators. Specifically, oxalyl amide derivatives with a 3,5,5-trimethylhexyl ester group have demonstrated good organogelation abilities in various organic solvents. This indicates the utility of the 3,5,5-trimethylhexanoate structure in creating materials with specific gelling and thermal stability properties.

Exploration in Drug Delivery Systems (Ester Class)

While direct research on this compound in drug delivery is limited, the broader class of esters is fundamental to this field, particularly in the design of prodrugs. numberanalytics.comscirp.orgscirp.orgresearchgate.net Prodrugs are inactive compounds that are converted into active drugs within the body through enzymatic or chemical reactions. scirp.org

Ester linkages are commonly used to create prodrugs for several reasons:

Improved Bioavailability: By masking polar functional groups of a drug, an ester can increase its lipophilicity, enhancing its ability to cross cell membranes and be absorbed. scirp.org

Controlled Release: The rate of hydrolysis of the ester bond, often by bodily enzymes called esterases, can be controlled by modifying the chemical structure around the ester linkage. numberanalytics.comscirp.org This allows for sustained release of the active drug over time. numberanalytics.comscirp.org

Targeted Delivery: Ester prodrugs can be designed to be activated by specific enzymes that are more abundant in target tissues, thereby localizing the drug's effect. numberanalytics.com

Enhanced Stability and Solubility: Esterification can improve a drug's stability and solubility, making it easier to formulate. scirp.orgscirp.org

For instance, polymeric ester prodrugs offer potential for controlled release through the sustained hydrolysis of ester bonds. scirp.org The attachment of drugs to polymer chains via ester linkages is a common strategy. scirp.org While this compound itself is a simple ester, its parent acid has been explored for its potential in drug delivery systems to encapsulate active pharmaceutical ingredients and enhance their solubility.

Encapsulation and Solubility Enhancement Mechanisms

The low aqueous solubility of non-polar esters like this compound often limits their application in aqueous systems. Encapsulation and other solubility enhancement techniques can overcome this challenge by improving dispersibility and bioavailability.

Encapsulation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity, making them excellent hosts for encapsulating non-polar guest molecules. youtube.comyoutube.comyoutube.com The formation of an inclusion complex with this compound would involve the insertion of the non-polar trimethylhexyl group into the cyclodextrin (B1172386) cavity. youtube.com This process is driven by the displacement of high-energy water molecules from the cavity and the establishment of favorable van der Waals interactions between the host and guest.

The stoichiometry of such a complex, whether 1:1 or 1:2 (guest:host), would depend on the size of the cyclodextrin cavity and the guest molecule. youtube.com The resulting inclusion complex would exhibit improved water solubility due to the hydrophilic outer surface of the cyclodextrin. youtube.com The release of the encapsulated ester could be triggered by changes in temperature, pH, or the presence of competing guest molecules, allowing for controlled release applications.

Solid Dispersion Technology

Another effective method for enhancing the solubility of poorly soluble compounds is solid dispersion. nih.gov This technique involves dispersing the compound in an inert, hydrophilic carrier at the solid state. nih.govijpsjournal.com For this compound, this could be achieved by methods such as:

Melting Method: The ester and a solid hydrophilic carrier (e.g., polyethylene (B3416737) glycol - PEG) are melted together and then solidified.

Solvent Evaporation Method: The ester and carrier are dissolved in a common solvent, which is then evaporated to leave a solid dispersion.

Supercritical Fluid Process: Using a supercritical fluid like CO2 to form a solid dispersion can result in solvent-free particles with enhanced solubility. nih.gov

The enhanced dissolution rate of the ester from a solid dispersion is attributed to several factors, including reduced particle size of the dispersed compound, improved wettability, and the potential for forming a high-energy amorphous state. ijpsjournal.com

Table 1: Potential Solubility Enhancement Techniques for this compound

TechniqueMechanismPotential Carrier/Host
Cyclodextrin InclusionEncapsulation of the non-polar moiety within the cyclodextrin cavity, increasing apparent water solubility. youtube.comβ-Cyclodextrin, γ-Cyclodextrin
Solid DispersionReduction of particle size and improved wettability by dispersion in a hydrophilic matrix. nih.govijpsjournal.comPolyethylene Glycols (PEGs), Polyvinylpyrrolidone (PVP)
NanosuspensionsReduction of particle size to the nanometer range, increasing the surface area for dissolution. mdpi.comVarious stabilizers

Coordination Chemistry and Metal Complex Formation

The carboxylate derivative of this compound, 3,5,5-trimethylhexanoate, can act as a ligand to form coordination complexes with a wide range of metal ions. The bulky 3,5,5-trimethylhexyl group is expected to exert significant steric influence on the synthesis and structure of these complexes.

The synthesis of metal 3,5,5-trimethylhexanoate complexes would likely proceed through the reaction of a metal salt with 3,5,5-trimethylhexanoic acid or its alkali metal salt. wikipedia.org The choice of solvent and reaction conditions would be crucial in obtaining crystalline products.

The coordination modes of the 3,5,5-trimethylhexanoate ligand can be varied, including monodentate, bidentate chelating, or bridging fashions. wikipedia.org The significant steric bulk of the ligand would likely favor the formation of complexes with lower coordination numbers or lead to distorted geometries around the metal center. It is plausible that the sterically hindered nature of the ligand could stabilize mononuclear complexes and prevent the formation of polymeric structures. rsc.orgnih.gov

Characterization of these potential complexes would involve a suite of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: To confirm the coordination of the carboxylate group to the metal ion by observing the shifts in the symmetric and asymmetric stretching frequencies of the COO- group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR would provide detailed information about the structure of the ligand and its environment in the complex.

X-ray Crystallography: To definitively determine the solid-state structure, including bond lengths, bond angles, and the coordination geometry of the metal ion.

Magnetic Susceptibility Measurements: To determine the magnetic moment of paramagnetic complexes, providing insight into the oxidation state and spin state of the metal ion.

Table 2: Predicted Properties of Hypothetical Metal 3,5,5-Trimethylhexanoate Complexes

Metal IonPlausible GeometryPotential Coordination Mode of LigandMagnetic Properties
Cu(II)Distorted Square Planar or TetrahedralMonodentate or BidentateParamagnetic
Zn(II)TetrahedralMonodentate or BidentateDiamagnetic
Co(II)Tetrahedral or Octahedral (with other ligands)Monodentate or BridgingParamagnetic
Fe(III)Tetrahedral or Octahedral (with other ligands)Monodentate or BridgingParamagnetic

The study of such complexes could reveal novel structural motifs and reactivity, potentially leading to applications in catalysis or materials science where the solubility of the complex in non-polar solvents, imparted by the bulky alkyl group, would be advantageous. wikipedia.org

Computational Chemistry and Modeling Studies

Molecular Structure and Conformation Analysis

The molecular structure of methyl 3,5,5-trimethylhexanoate (C10H20O2) is characterized by a hexanoate (B1226103) backbone with three methyl groups at positions 3, 5, and 5, and a methyl ester group. The significant branching, particularly the gem-dimethyl group at the C5 position, introduces considerable steric hindrance. This steric complexity heavily influences the molecule's conformational preferences.

Geometry optimization using DFT, for instance, at the B3LYP/6-31G(d,p) level of theory, can predict structural parameters. While specific computational studies for this exact ester are not widely published, data from its parent acid, 3,5,5-trimethylhexanoic acid, and similar esters provide a reliable approximation of its structural geometry. stenutz.eunist.gov

Table 1: Predicted Structural Parameters of this compound This table presents illustrative data based on typical values for similar ester compounds calculated using DFT methods.

Parameter Bond/Angle Predicted Value
Bond Lengths C=O ~1.21 Å
C-O (ester) ~1.34 Å
O-CH₃ ~1.44 Å
C-C (alkyl) ~1.54 Å
Bond Angles O=C-O ~124°
C-O-C ~117°

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations are essential for understanding the electronic nature of this compound. DFT is a common method used to calculate a range of electronic descriptors that govern the molecule's reactivity and intermolecular interactions.

The distribution of electron density is a key property. The ester group is electron-withdrawing, leading to a partial positive charge (δ+) on the carbonyl carbon and a partial negative charge (δ-) on the carbonyl oxygen. This polarization is fundamental to its reactivity, particularly its susceptibility to nucleophilic attack at the carbonyl carbon.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical for predicting reactivity. The HOMO is typically localized on the non-bonding oxygen atom of the ester group, while the LUMO is centered on the π* orbital of the carbonyl group. The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A larger gap implies higher stability.

Table 2: Calculated Electronic Properties of this compound Illustrative values based on DFT calculations for analogous aliphatic esters.

Property Description Predicted Value
HOMO Energy Energy of the highest occupied molecular orbital ~ -7.0 eV
LUMO Energy Energy of the lowest unoccupied molecular orbital ~ +1.5 eV
HOMO-LUMO Gap Indicator of chemical reactivity and stability ~ 8.5 eV
Dipole Moment Measure of the molecule's overall polarity ~ 1.8 - 2.2 D

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and reactive sites | Negative potential around carbonyl oxygen; Positive potential around alkyl protons. |

Reaction Mechanism Elucidation through Computational Methods

Computational methods are invaluable for elucidating the mechanisms of reactions involving this compound, such as its synthesis or hydrolysis.

Esterification: The primary synthesis route is the Fischer esterification of 3,5,5-trimethylhexanoic acid with methanol (B129727), catalyzed by an acid like sulfuric acid. Computational modeling can map the entire reaction pathway:

Protonation: The carbonyl oxygen of the carboxylic acid is protonated by the catalyst, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A methanol molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the incoming methanol moiety to one of the hydroxyl groups.

Water Elimination: A water molecule departs, and the carbonyl double bond is reformed.

Deprotonation: The final ester product is formed upon deprotonation.

DFT calculations can determine the energies of reactants, products, intermediates, and, crucially, the transition states connecting them. This allows for the calculation of activation energies for each step, identifying the rate-determining step of the reaction.

Hydrolysis: The reverse reaction, the acid- or base-catalyzed hydrolysis back to the parent acid and methanol, can also be modeled. In base-catalyzed hydrolysis (saponification), the model would show the direct attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon, followed by the departure of the methoxide (B1231860) leaving group.

Prediction of Spectroscopic Properties (e.g., NMR, IR, MS)

Computational chemistry allows for the accurate prediction of various spectra, which aids in the identification and characterization of this compound.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating NMR chemical shifts (δ). dergipark.org.tr

¹H NMR: Calculations can predict the chemical shifts for the different proton environments. The singlet for the methoxy (B1213986) (-OCH₃) protons would be predicted around 3.6-3.7 ppm. The various methylene (B1212753) (-CH₂-) and methine (-CH-) protons in the branched alkyl chain would appear in the 1.0-2.5 ppm range, while the numerous methyl (-CH₃) protons would be found further upfield, below 1.0 ppm.

¹³C NMR: Predictions would show the carbonyl carbon at a characteristic downfield shift of ~170-175 ppm. aiinmr.com The methoxy carbon would be predicted around 50-55 ppm, with the various alkyl carbons appearing in the 15-45 ppm range.

Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of the molecule. researchgate.net These frequencies correspond to the absorption bands in an IR spectrum. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental data. Key predicted vibrations include:

A strong C=O stretching band around 1740 cm⁻¹.

C-O stretching bands in the 1100-1300 cm⁻¹ region.

Various C-H stretching and bending vibrations from the alkyl groups in the 2800-3000 cm⁻¹ and 1350-1470 cm⁻¹ regions, respectively.

Mass Spectrometry (MS): While predicting a full mass spectrum is complex, computational models can predict the stability of fragment ions. For this compound, common fragmentation pathways like McLafferty rearrangement and alpha-cleavage can be analyzed to predict major fragment ions. Furthermore, properties like the collision cross-section (CCS), which is relevant for ion mobility mass spectrometry, can be predicted for different adducts of the molecule. uni.lu

Table 3: Predicted Spectroscopic Data for this compound

Spectrum Feature Predicted Value/Fragment
¹³C NMR Carbonyl Carbon (C=O) 170-175 ppm
Methoxy Carbon (-OCH₃) 50-55 ppm
IR Carbonyl Stretch (C=O) ~1740 cm⁻¹
C-O Stretch 1100-1300 cm⁻¹
MS (CCS) [M+H]⁺ Collision Cross Section ~141.4 Ų uni.lu

Environmental Fate Modeling and Prediction

Computational models are used to predict the environmental distribution and persistence of chemicals. For this compound, fugacity models like the Mackay-type models can be employed. oecd.org These models use the substance's physicochemical properties to estimate its partitioning between environmental compartments such as air, water, soil, and sediment.

Key input parameters for these models include molecular weight, vapor pressure, water solubility, and the octanol-water partition coefficient (Log Kₒw). Log Kₒw, a measure of hydrophobicity, can be computationally predicted. Given its long, branched alkyl chain, this compound is expected to have a relatively high Log Kₒw, suggesting a tendency to adsorb to organic matter in soil and sediment rather than remaining in the water column. Its volatility would determine its distribution in the atmosphere. Based on modeling of similar compounds, the primary target compartment would likely be water, with subsequent partitioning to soil and sediment. oecd.org

Interaction Studies with Polymer Matrices or Biological Systems

The use of branched esters in industrial applications like lubricants and plasticizers stems from their specific interactions with polymer matrices. google.com Molecular dynamics (MD) simulations are a powerful computational tool to study these interactions.

An MD simulation would model a system containing multiple polymer chains and molecules of this compound. The simulation tracks the movements and interactions of all atoms over time, providing insight into how the ester molecules:

Intercalate between polymer chains, increasing free volume and flexibility (plasticizing effect).

Adsorb onto surfaces, forming a lubricating film.

Influence the glass transition temperature (Tg) of the polymer.

The globular shape and branched nature of the ester can prevent the close packing of polymer chains, enhancing its effectiveness as a plasticizer or lubricant base oil.

In the context of biological systems, molecular docking simulations could predict how this compound might interact with the active sites of enzymes, such as lipases that could metabolize it. These models calculate the preferred binding orientation and affinity, providing hypotheses about potential biological activity or biodegradation pathways.

Future Research Directions and Emerging Areas

Development of More Sustainable Synthetic Routes

The traditional synthesis of 3,5,5-trimethylhexanoic acid, the precursor to methyl 3,5,5-trimethylhexanoate, involves the oxidation of 3,5,5-trimethylhexanol, a process that can be catalyzed by compounds of metals like cobalt or manganese. kianoperfume.com While effective, these methods often rely on fossil fuel-derived precursors and catalysts that can be environmentally burdensome. Future research is increasingly focused on developing "green" and eco-friendly synthetic pathways that are more cost-effective, reduce the use of toxic reagents, and improve atom economy. rowan.edu

A significant area of development is the use of biocatalysis. The enzymatic synthesis of esters using lipases is a well-established green alternative to chemical catalysis. mdpi.commdpi.com Lipases, which can be immobilized on solid supports, operate under mild conditions, often in solvent-free systems, and can generate high-purity products with minimal downstream processing. mdpi.commdpi.com Research into robust biocatalysts, such as lipase (B570770) from Aspergillus niger, for the continuous flow synthesis of esters from biomass-derived components like furfuryl alcohol, highlights a promising path forward. researchgate.net Future work could focus on adapting these biocatalytic systems for the esterification of 3,5,5-trimethylhexanoic acid or its bio-based structural analogues, thereby reducing energy consumption and eliminating the need for metal catalysts.

Synthesis StrategyTraditional ApproachEmerging Sustainable Approach
Catalyst Metal compounds (e.g., cobalt, manganese) kianoperfume.comImmobilized enzymes (e.g., Lipases) mdpi.commdpi.com
Conditions Often requires elevated temperatures kianoperfume.comMild temperatures (e.g., 37-80 °C) mdpi.commdpi.com
Precursors Typically fossil-fuel basedPotential for biomass-derived acids and alcohols researchgate.netmagtech.com.cn
Byproducts Potential for metal-containing waste streamsLow by-product generation, biodegradable catalysts mdpi.com

Advanced Analytical Techniques for Trace Analysis

This compound and its derivatives are used in applications like fragrances where even trace amounts of impurities can significantly impact quality and sensory profile. kianoperfume.comshimadzu.com Therefore, the development of advanced analytical techniques for trace analysis is crucial for quality control, authenticity verification, and detailed chemical profiling. chromatographyonline.comperfumersapprentice.com

Gas Chromatography-Mass Spectrometry (GC-MS) is the foundational technique for analyzing volatile compounds in fragrances, allowing for the separation, identification, and semi-quantification of components. kianoperfume.comperfumersapprentice.comgcms.cz However, complex matrices like perfumes often contain a diverse range of structurally similar compounds that can co-elute in a standard GC analysis. chromatographyonline.com

To address this, more advanced methods are being employed:

Comprehensive Two-Dimensional Gas Chromatography (GC×GC–TOF-MS): This powerful technique uses two columns with different selectivities (e.g., one for volatility, one for polarity) to dramatically increase separation power. chromatographyonline.com It can resolve compounds that would normally overlap in a one-dimensional GC analysis, making it ideal for the in-depth characterization of complex fragrance profiles and uncovering subtle differences between authentic and counterfeit products. chromatographyonline.comresearchgate.net

Tandem Mass Spectrometry (GC-MS/MS): This method enhances selectivity and sensitivity by isolating a specific precursor ion and then fragmenting it to monitor for predefined fragment ions. chromatographyonline.com This approach, often operated in Multiple Reaction Monitoring (MRM) mode, allows for highly reliable and precise quantification of specific compounds, even in the presence of contaminants or a complex matrix. shimadzu.comchromatographyonline.com It is particularly useful for the structural characterization of branched-chain fatty acid methyl esters, yielding uniquely specific ions that enable confident identification. nih.gov

These advanced techniques allow for the detection of trace-level components and provide greater confidence in compound identification, which is essential for ensuring product consistency and purity. shimadzu.comchromatographyonline.com

Bio-based Production of 3,5,5-Trimethylhexanoate Derivatives

The chemical industry is undergoing a paradigm shift, moving away from fossil resources toward renewable biomass feedstocks. rowan.edumagtech.com.cn A major research frontier is the development of pathways to produce platform chemicals, such as levulinic acid and furfural, from biomass, which can then be converted into a wide array of valuable esters and other chemicals. magtech.com.cn This opens up the possibility of producing derivatives of 3,5,5-trimethylhexanoate from renewable sources.

While the direct bio-synthesis of the highly branched C9 backbone of 3,5,5-trimethylhexanoate is complex, emerging strategies in metabolic engineering and biocatalysis offer potential routes:

Upgrading Carboxylate Platforms: Anaerobic digestion of organic waste produces short, linear carboxylic acids. nih.gov Researchers have successfully engineered microbes to upgrade these low-value carboxylates into higher-value branched-chain esters by introducing alcohol acyltransferase (AAT) enzymes and modulating the alcohol co-substrate (e.g., isobutanol). nih.gov This framework has been used to produce a library of esters, including isobutyl butyrate (B1204436) and isobutyl pentanoate. nih.gov Future research could explore adapting this modular approach to build the specific isononanoate carbon skeleton from smaller, bio-derived building blocks.

Esterification of Bio-derived Components: The enzymatic esterification of biomass-derived acids and alcohols is a rapidly advancing field. mdpi.comresearchgate.net For instance, levulinate esters, which are valuable energy chemicals, can be synthesized via the esterification of levulinic acid produced from biomass hydrolysis. magtech.com.cn As methods for producing branched-chain carboxylic acids from biomass are developed, they can be coupled with bio-alcohols in enzymatic processes to create fully bio-based esters. mdpi.commdpi.com

The development of such bio-based routes would significantly improve the sustainability profile of these esters, positioning them as environmentally friendly alternatives for applications in cosmetics, lubricants, and other industries. mdpi.com

Structure-Activity Relationship Studies for Specific Chemical Applications

Structure-Activity Relationship (SAR) studies are systematic investigations into how a molecule's chemical structure correlates with its functional properties. europa.eu By making targeted modifications to a parent molecule and evaluating the resulting changes in activity, researchers can design new compounds with enhanced or novel characteristics. magtech.com.cneuropa.eu This approach is a cornerstone of modern chemical and pharmaceutical research. europa.eu

For this compound and its derivatives, SAR studies hold significant potential in several key applications:

Fragrance and Flavors: this compound and its ethyl ester analogue are used as fragrance ingredients due to their fruity and floral notes. mdpi.com SAR studies could explore how modifications to the branched alkyl chain or the alcohol moiety of the ester affect its olfactory profile, volatility, and substantivity (how long the scent lasts). This could lead to the discovery of new fragrance molecules with unique scent characteristics.

Lubricants and Emollients: The parent carboxylic acid, isononanoic acid, is a critical building block for polyol ester synthetic lubricants, particularly for refrigeration applications where its unique branched structure provides excellent thermal stability and compatibility. perstorp.com SAR studies on esters of this acid could systematically investigate how the length and branching of both the acid and alcohol components influence key lubricant properties like viscosity, pour point, and film strength. This could lead to the design of high-performance, biodegradable lubricants tailored for specific industrial applications.

By understanding these relationships, chemists can rationally design next-generation molecules with optimized performance for targeted applications.

Enhanced Environmental Degradation Strategies

As with any commercial chemical, understanding and improving the environmental fate of this compound is crucial. Research into its degradation helps ensure that it does not persist in the environment.

Studies on structurally similar compounds provide insight into the likely degradation pathways. A registration dossier for isononanoic acid, C16-18 alkyl esters—a substance with the same branched C9 acid moiety—indicates that it is readily biodegradable, achieving over 60% degradation within 30 days in screening tests. europa.eu The primary mechanism for the breakdown of esters in the environment is the enzymatic cleavage of the ester bond by esterase enzymes, which are common in bacteria. wikipedia.org This hydrolysis reaction breaks the compound down into its constituent alcohol (methanol) and carboxylic acid (3,5,5-trimethylhexanoic acid), which are then further degraded by microbes.

Future research can focus on enhancing this natural degradation process:

Identification of Specialized Microbes: Isolating and identifying specific bacterial strains, such as those from the genera Sphigomonas or Corynebacterium, that are particularly efficient at degrading branched-chain esters could be a key strategy. nih.gov Studies on phthalate (B1215562) esters have shown that different bacterial strains exhibit varying degradation rates depending on the ester's alkyl chain length. nih.gov

Enzyme Engineering: The esterase enzymes responsible for the initial hydrolysis step could be targeted for improvement. By identifying the specific esterases that act on sterically hindered esters like this compound, it may be possible to engineer more efficient versions of these enzymes for use in bioremediation applications.

Bioaugmentation: This process involves introducing specific, highly effective microbial strains or consortia into a contaminated environment to accelerate the degradation of target compounds.

These strategies can help ensure that branched-chain esters like this compound can be used with minimal environmental impact.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3,5,5-trimethylhexanoate
Reactant of Route 2
Reactant of Route 2
methyl 3,5,5-trimethylhexanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.